
3-Iodosylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodosylpyridine is a halogenated heterocyclic compound with the molecular formula C5H4IN. It is a derivative of pyridine, where an iodine atom is attached to the third carbon of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodosylpyridine typically involves the halogenation of pyridine. One common method is the iodination of pyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the third carbon position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Iodosylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iodosyl derivatives.
Reduction: It can be reduced to form iodopyridine.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Iodosyl derivatives.
Reduction: Iodopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodosylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodosylpyridine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as an electrophile, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .
Comparison with Similar Compounds
2-Iodopyridine: Iodine is attached to the second carbon of the pyridine ring.
4-Iodopyridine: Iodine is attached to the fourth carbon of the pyridine ring.
Comparison:
Reactivity: 3-Iodosylpyridine is more reactive towards nucleophiles compared to its 2- and 4-iodo counterparts due to the position of the iodine atom.
Properties
CAS No. |
64297-87-6 |
|---|---|
Molecular Formula |
C5H4INO |
Molecular Weight |
221.00 g/mol |
IUPAC Name |
3-iodosylpyridine |
InChI |
InChI=1S/C5H4INO/c8-6-5-2-1-3-7-4-5/h1-4H |
InChI Key |
FDFPIEGCTONTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)I=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



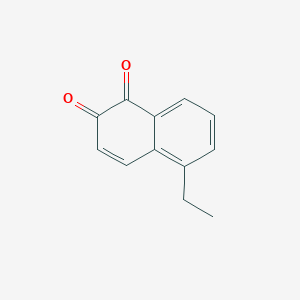
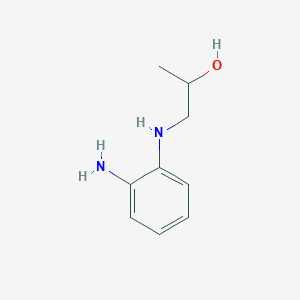
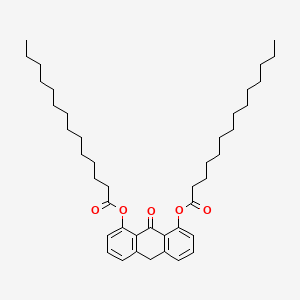
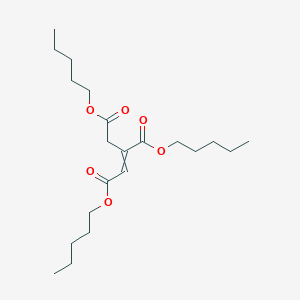
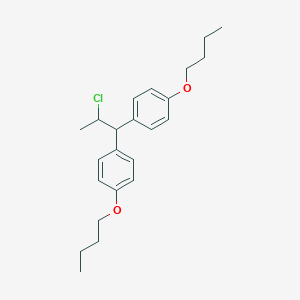
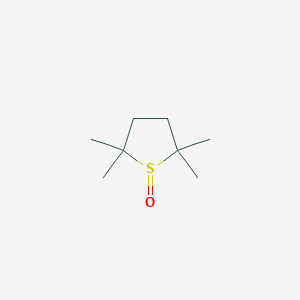
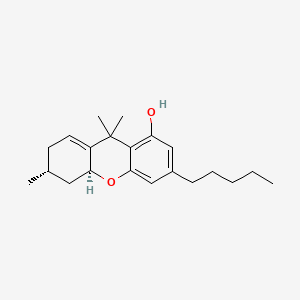

![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)




